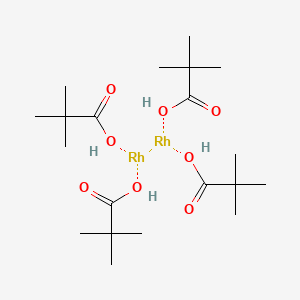
Tetrakis(pentanoato)dirhodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(pentanoato)dirhodium: is a coordination compound consisting of two rhodium atoms and four pentanoate (valeric acid) ligands
Synthetic Routes and Reaction Conditions:
Direct Synthesis: this compound can be synthesized by reacting rhodium(II) acetate with pentanoic acid in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Types of Reactions:
Oxidation Reactions: this compound can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.
Reduction Reactions: It can also catalyze reduction reactions, such as the hydrogenation of unsaturated organic compounds.
Substitution Reactions: The compound can participate in substitution reactions, where it replaces one ligand with another in the coordination complex.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or molecular oxygen, with reaction conditions typically involving mild temperatures and pressures.
Reduction: Hydrogen gas is often used as the reducing agent, with the reaction carried out under an inert atmosphere.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons and alcohols.
Substitution: Modified coordination complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: Tetrakis(pentanoato)dirhodium is widely used as a catalyst in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals. Biology: The compound has been studied for its potential use in biological imaging and diagnostics due to its luminescent properties. Medicine: Research is ongoing to explore its application in drug delivery systems and as an antimicrobial agent. Industry: It is employed in the production of various chemicals, including polymers and specialty chemicals.
Mécanisme D'action
The compound exerts its effects primarily through its catalytic activity. The rhodium centers in tetrakis(pentanoato)dirhodium facilitate the activation of substrates, allowing for the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally, the compound interacts with organic molecules to promote their transformation.
Comparaison Avec Des Composés Similaires
Rhodium(II) octanoate, dimer
Rhodium(II) triphenylacetate, dimer
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Uniqueness: Tetrakis(pentanoato)dirhodium stands out due to its specific ligand structure, which imparts unique catalytic properties compared to other rhodium-based compounds. Its ability to catalyze a wide range of reactions with high efficiency and selectivity makes it a valuable tool in both research and industrial applications.
Propriétés
Formule moléculaire |
C20H40O8Rh2 |
|---|---|
Poids moléculaire |
614.3 g/mol |
Nom IUPAC |
2,2-dimethylpropanoic acid;rhodium |
InChI |
InChI=1S/4C5H10O2.2Rh/c4*1-5(2,3)4(6)7;;/h4*1-3H3,(H,6,7);; |
Clé InChI |
YUTHBCMBFOWMGP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.[Rh].[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



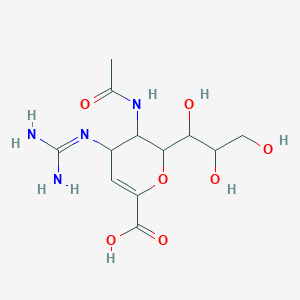
![1-(Tert-butoxycarbonyl)-2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B15157007.png)
![1H-pyrazolo[3,4-b]pyridine-6-carbonitrile](/img/structure/B15157020.png)

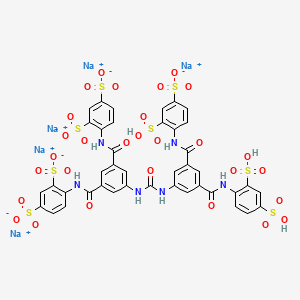
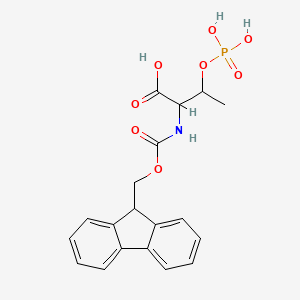
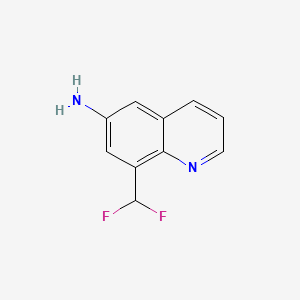
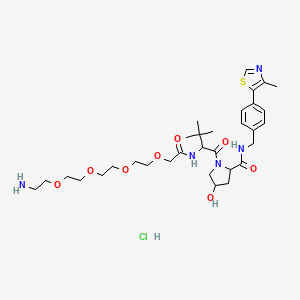
![2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]formamido}acetic acid](/img/structure/B15157063.png)
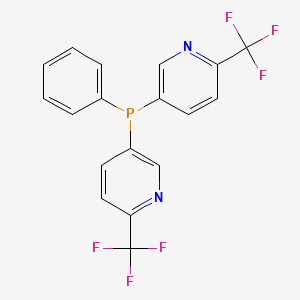
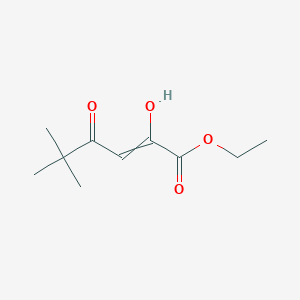
![9,18,27-trimethyl-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene](/img/structure/B15157092.png)
![[1-(1,3-Thiazol-2-YL)ethylidene]amino 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B15157097.png)
